((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid
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Overview
Description
((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid: is an organic compound with the molecular formula C8H8O4S It is characterized by a cyclohexene ring substituted with two oxo groups and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid typically involves the reaction of 3-cyclohexene-1-thiol with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group attacks the anhydride, followed by ring opening and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thio group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the development of drugs or as a probe in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid involves its interaction with specific molecular targets. The thio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: This compound has a similar structure but with a pyrrole ring instead of a cyclohexene ring.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxyacetic acid: Another similar compound with an ethoxy group instead of a thio group.
Uniqueness: ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid is unique due to its combination of a cyclohexene ring and a thioacetic acid moiety.
Properties
CAS No. |
63905-80-6 |
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Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-(2,5-dioxocyclohex-3-en-1-yl)sulfanylacetic acid |
InChI |
InChI=1S/C8H8O4S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-2,7H,3-4H2,(H,11,12) |
InChI Key |
XLWKTDSFCJIEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C=CC1=O)SCC(=O)O |
Origin of Product |
United States |
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